molecular formula C10H15N3O B11903740 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B11903740
M. Wt: 193.25 g/mol
InChI Key: FOUOXAPKPYQCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a pyrrolidine ring and a pyridine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a base to facilitate the reaction between the aminomethyl group and the pyridine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to fully elucidate the exact pathways involved .

Comparison with Similar Compounds

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

Biological Activity

1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine in the presence of suitable catalysts. The detailed synthetic pathway can be optimized based on the desired yield and purity. Various methods have been explored to enhance the efficiency of this synthesis, including microwave-assisted reactions and solvent-free conditions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that compounds containing pyridine and pyrrolidine moieties often display enhanced antibacterial properties due to their ability to interact with bacterial cell membranes.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

The above table summarizes the MIC values demonstrating that this compound is particularly effective against Staphylococcus aureus, a common pathogen in clinical settings.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential therapeutic agent.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (μM)
MDA-MB-231 (Breast)15
OVCAR-3 (Ovarian)20
A549 (Lung)30

The IC50 values indicate that the compound is most effective against breast cancer cells, which may warrant further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt signal transduction pathways in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study published in MDPI highlighted the effectiveness of similar pyridine derivatives against multi-drug resistant strains, emphasizing the importance of structural modifications for enhancing activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In another investigation, derivatives of pyrrolidine showed promising results in inhibiting tumor growth in animal models, suggesting that modifications to the core structure could lead to more potent anticancer agents .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol

InChI

InChI=1S/C10H15N3O/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13/h1-2,4,9,14H,3,5-7,11H2

InChI Key

FOUOXAPKPYQCSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.